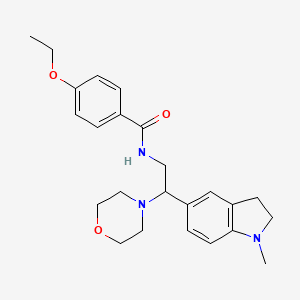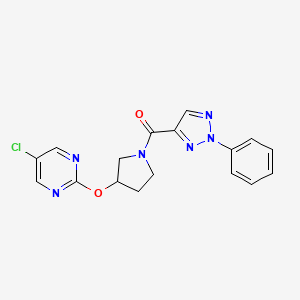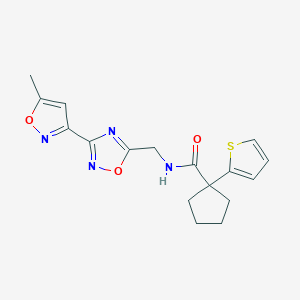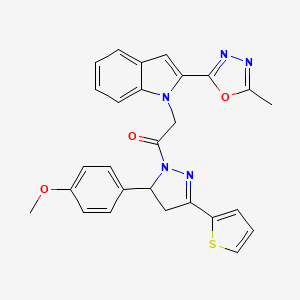
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides have been extensively studied for their potential as gastroprokinetic agents, which can enhance gastric motility and are useful in treating gastrointestinal disorders .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the coupling of a morpholinyl moiety with a benzoyl group, as seen in the series of N-[(2-morpholinyl)alkyl]benzamides . The morpholinyl group was designed after considering the structure of cisapride, and the benzoyl group was derived from metoclopramide and cisapride . Modifications to the substituents on the benzoyl group have been shown to significantly influence the activity of these compounds . Although the specific synthesis of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical for their biological activity. The presence of a morpholinyl group and specific substituents on the benzoyl ring are important for gastroprokinetic activity . The structure-activity relationships indicate that the size and electronic properties of the substituents can affect the potency and selectivity of these agents . The exact molecular structure of the compound is not described in the provided papers, but insights can be drawn from related compounds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzoyl ring. For instance, the introduction of an ethoxy group at the 2-position of the benzoyl ring has been shown to affect the gastroprokinetic activity . The reactivity can also be assessed through molecular electrostatic potential (MEP) surface maps, which provide information on the chemical behavior of the molecule . However, specific chemical reactions involving 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide are not discussed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their pharmacological profile. For example, the radiolabelling of a related compound, 4-iodo-N-(2-morpholinoethyl)benzamide, with radioisotopes was optimized to achieve high radiochemical conversion and stability . The antioxidant properties of benzamide derivatives can also be evaluated using assays like the DPPH free radical scavenging test . These properties are crucial for the development of benzamide-based drugs, but specific data for the compound is not provided in the papers.
Applications De Recherche Scientifique
Antimicrobial Activities
A study involving the synthesis of novel 1,2,4-triazole derivatives, which share functional group characteristics with 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, found that some compounds exhibited good or moderate antimicrobial activities against test microorganisms. These findings suggest that derivatives of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide could potentially be explored for antimicrobial applications (Bektaş et al., 2007).
Gastrokinetic Activity
Research into benzamide derivatives with morpholine components, similar to the functional groups in 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, has demonstrated gastrokinetic activity. These studies indicate that such compounds can enhance gastric emptying, suggesting a potential application in the treatment of gastrointestinal motility disorders. Notably, compounds with specific substitutions on the morpholine and benzamide moieties were found to be potent without exhibiting dopamine D2 receptor antagonistic activity, which is a desirable property for avoiding certain side effects (Kato et al., 1992).
Anti-Inflammatory and Analgesic Agents
A study on novel compounds derived from visnaginone and khellinone, which are structurally related to the benzamide and morpholine components of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, demonstrated significant anti-inflammatory and analgesic activities. These compounds were effective as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, offering potential as new therapeutic agents in treating pain and inflammation (Abu‐Hashem et al., 2020).
Ionic Liquids and Solvents
Research into 4-benzyl-4-methylmorpholinium salts, which share a morpholine ring similar to 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, has led to the development of new ionic liquids. These compounds were evaluated for their physicochemical properties, cytotoxicity, and biodegradability, finding applications as biomass solvents due to their moderate or low toxicity and ability to dissolve cellulose (Pernak et al., 2011).
Radiolabeling and Diagnostic Imaging
The synthesis and radiolabeling of 4-iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, was explored for potential use in diagnostic imaging. Optimized radiolabeling conditions suggested applications in nuclear medicine, offering a pathway for the development of similar compounds for imaging or therapeutic purposes (Tsopelas, 1999).
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-30-21-7-4-18(5-8-21)24(28)25-17-23(27-12-14-29-15-13-27)19-6-9-22-20(16-19)10-11-26(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZUYSFOYRANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)



![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)


![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)


